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Introduction

Bis(pentafluorophenyl)methanol, also known as decafluorobenzhydrol, is a fluorinated
alcohol characterized by two pentafluorophenyl rings attached to a central hydroxymethylene
group. The presence of ten fluorine atoms significantly influences its chemical and physical
properties, rendering it a unique building block in various fields of chemical research. Its high
acidity, steric bulk, and the electron-withdrawing nature of the pentafluorophenyl groups make it
a valuable tool in catalysis, supramolecular chemistry, and as a precursor for novel frustrated
Lewis pairs. This in-depth technical guide provides a comprehensive overview of the
fundamental properties, synthesis, and reactivity of bis(pentafluorophenyl)methanol, tailored for
researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Bis(pentafluorophenyl)methanol is a white to off-white solid at room temperature. Its highly
fluorinated structure results in distinct physical and chemical characteristics compared to its
non-fluorinated analog, diphenylmethanol.

General Properties

A summary of the general chemical and physical properties of bis(pentafluorophenyl)methanol
is presented in Table 1.
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Property Value Reference(s)
bis(2,3,4,5,6-

IUPAC Name [1]
pentafluorophenyl)methanol
Decafluorobenzhydrol,

Synonyms ) [1]
Bis(perfluorophenyl)methanol

CAS Number 1766-76-3 [1]

Molecular Formula Ci3H2F100 [1]

Molecular Weight 364.14 g/mol [1]

Appearance White to off-white solid

Melting Point 78-81 °C

Boiling Point 275 °C (at 760 mmHQg)

Acidity

The pKa of bis(pentafluorophenyl)methanol has not been explicitly reported in the literature.
However, the strong electron-withdrawing effect of the two pentafluorophenyl groups
significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols.
For comparison, the pKa of related fluorinated alcohols is considerably lower than that of their
non-fluorinated counterparts. It is reasonable to estimate the pKa of
bis(pentafluorophenyl)methanol to be significantly lower than that of diphenylmethanol, likely
falling in the range of weakly acidic phenols.

Spectroscopic Data

The structural elucidation of bis(pentafluorophenyl)methanol is supported by various
spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of
bis(pentafluorophenyl)methanol. The key spectral data are summarized in Table 2.
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Nucleus Chemical Shift Multiplicity Coupling Assignment
(0) Constant (J)

1H NMR ~6.5 ppm Triplet ~6 Hz CH-OH

~5.0 ppm Doublet ~6 Hz CH-OH

13C NMR ~145 ppm Multiplet C-F (ortho)

~138 ppm Multiplet C-F (para)

~141 ppm Multiplet C-F (meta)

~110 ppm Multiplet C-ipso

~65 ppm Singlet CH-OH

1F NMR -143 to -145 ppm  Multiplet ortho-F

-155to -157 ppm  Triplet ~20 Hz para-F

-163 to -165 ppm  Multiplet meta-F

Infrared (IR) Spectroscopy

The FT-IR spectrum of bis(pentafluorophenyl)methanol exhibits characteristic absorption bands
corresponding to its functional groups. Key vibrational modes are detailed in Table 3.

Wavenumber (cm—?) Intensity Assignment

~3600 Sharp, weak O-H stretch (free)

~3400 Broad, strong O-H stretch (H-bonded)
C=C stretching (aromatic

~1650, ~1520, ~1500 Strong )
rings)

~1100 - ~1000 Strong C-F stretching

~990 Strong C-0O stretching

Mass Spectrometry
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The mass spectrum of bis(pentafluorophenyl)methanol shows a characteristic fragmentation
pattern. The molecular ion peak ([M]*) is typically observed at m/z 364. Common fragments
arise from the loss of a hydrogen atom ([M-H]*), a hydroxyl group ([M-OH]*), and cleavage of
the C-C bond between the aromatic rings and the carbinol carbon.

Experimental Protocols
Synthesis of Bis(pentafluorophenyl)methanol

A common method for the synthesis of bis(pentafluorophenyl)methanol involves the Grignard
reaction between a pentafluorophenyl magnesium halide and an appropriate carbonyl
compound.

Reaction:
2 CeFsMgBr + HCOOCzHs — (CeFs)2CHOH

Materials:

Magnesium turnings

e Bromopentafluorobenzene

e Anhydrous diethyl ether

o Ethyl formate

e Hydrochloric acid (aqueous solution)

o Saturated agueous sodium bicarbonate

e Anhydrous magnesium sulfate

e Hexane

Dichloromethane

Procedure:
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e Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask
equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert
atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of
iodine to initiate the reaction. A solution of bromopentafluorobenzene in anhydrous diethyl
ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to
maintain a steady reflux. After the addition is complete, the mixture is refluxed for an
additional hour to ensure complete formation of the Grignard reagent.

o Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A
solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping
funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction
mixture is allowed to warm to room temperature and stirred for several hours.

e Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium
chloride solution or dilute hydrochloric acid. The resulting mixture is transferred to a
separatory funnel, and the organic layer is separated. The aqueous layer is extracted with
diethyl ether. The combined organic layers are washed with saturated aqueous sodium
bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

 Purification: The solvent is removed under reduced pressure to yield the crude product. The
crude solid is purified by recrystallization from a suitable solvent system, such as a mixture
of hexane and dichloromethane, to afford pure bis(pentafluorophenyl)methanol as a white
crystalline solid.[2][3]
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Caption: Synthesis of bis(pentafluorophenyl)methanol via Grignard reaction.

Reactivity and Applications

The unique electronic and steric properties of bis(pentafluorophenyl)methanol give rise to its
diverse reactivity and applications.

Acidity and Hydrogen Bonding

As previously mentioned, the hydroxyl proton of bis(pentafluorophenyl)methanol is significantly
acidic. This allows it to act as a potent hydrogen bond donor, forming strong interactions with
Lewis bases. This property is exploited in crystal engineering and the design of supramolecular
assemblies.

Catalysis

Bis(pentafluorophenyl)methanol has been investigated as a catalyst and a ligand in various
organic transformations. Its Lewis acidic character, when deprotonated, and its ability to form
frustrated Lewis pairs (FLPs) are key to its catalytic activity. FLPs are combinations of a Lewis
acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing
them to activate small molecules.

Frustrated Lewis Pair
(e.g., with (C6F5)2CH-0O")

|—> Reaction

»| Activated Complex ——— | Product

I
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Caption: General mechanism of small molecule activation by a Frustrated Lewis Pair.

Biological Activity
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There is currently a significant lack of publicly available data on the biological activities of
bis(pentafluorophenyl)methanol. While the cytotoxicity and antimicrobial properties of some
fluorinated compounds have been investigated, specific studies on decafluorobenzhydrol are
not readily found.[4][5][6][7] Given its highly lipophilic and electron-deficient nature, it is
plausible that this molecule could interact with biological membranes or enzyme active sites.
However, without experimental data, any discussion of its biological effects remains
speculative. Professionals in drug development are encouraged to perform dedicated in vitro
and in vivo studies to ascertain the pharmacological and toxicological profile of this compound.

Safety and Handling

Bis(pentafluorophenyl)methanol is classified as an irritant. It is reported to cause skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard
laboratory safety precautions should be followed when handling this compound, including the
use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should
be handled in a well-ventilated area or a fume hood.

Conclusion

Bis(pentafluorophenyl)methanol is a versatile and highly functionalized molecule with
significant potential in various areas of chemistry. Its unique combination of acidity, steric
hindrance, and electron-withdrawing character makes it a valuable tool for researchers in
catalysis, materials science, and synthetic organic chemistry. While its fundamental chemical
and physical properties are well-documented, a notable gap exists in the understanding of its
biological activities. Further research into its pharmacological and toxicological profile is
warranted to fully explore its potential, particularly in the context of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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